1-[4-(1-ADAMANTYL)PIPERAZINO]-1-ETHANONE
Description
Significance of Adamantyl Moieties in Contemporary Drug Design Principles
The adamantyl group, a rigid, three-dimensional diamondoid hydrocarbon, is far more than a simple lipophilic substituent. ohsu.edu Its incorporation into drug molecules offers several distinct advantages. The bulky and rigid nature of the adamantane (B196018) cage can provide steric hindrance, which can shield the parent molecule from metabolic degradation, thereby increasing its stability and plasma half-life. nih.govmdpi.com This inherent stability is a highly desirable trait in drug development, often leading to improved pharmacokinetic profiles. mdpi.com
Furthermore, the lipophilicity of the adamantyl group can be strategically employed to enhance a drug's ability to cross cellular membranes and the blood-brain barrier. nih.gov This property is particularly valuable for drugs targeting the central nervous system. Adamantane's unique, non-planar structure also allows for the precise spatial arrangement of functional groups, enabling more effective interactions with biological targets. ohsu.edu Adamantyl-containing compounds have found clinical success as antiviral agents, in the management of neurological conditions, and for treating type 2 diabetes. nih.govnih.gov
Role of Piperazine (B1678402) Architectures in Drug Discovery and Development
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is considered a "privileged scaffold" in medicinal chemistry due to its frequent occurrence in a wide array of approved drugs. nih.govtandfonline.comrsc.org The versatility of the piperazine moiety stems from its unique physicochemical properties. tandfonline.com
The two nitrogen atoms of the piperazine ring can be readily substituted, providing a convenient handle for introducing various functional groups and modulating a compound's biological activity and physicochemical properties. nih.gov The piperazine ring can also influence a compound's solubility, basicity, and ability to form hydrogen bonds with target proteins, all of which are critical for drug efficacy. nih.govresearchgate.net This adaptability has led to the incorporation of piperazine in drugs across diverse therapeutic areas, including oncology, infectious diseases, and neurology. tandfonline.comresearchgate.net
Historical Context of Adamantane and Piperazine Derivatives in Biological Investigations
The journey of adamantane in medicine began with the discovery of amantadine's antiviral activity in the 1960s. nih.govwikipedia.org Initially used against influenza A, amantadine (B194251) was later found to be effective in treating Parkinson's disease, highlighting the diverse biological potential of adamantane derivatives. nih.govwikipedia.org The discovery of adamantane itself dates back to 1933 when it was isolated from petroleum. wikipedia.orgworldscientific.comworldscientific.com The first laboratory synthesis was achieved in 1941. nih.govworldscientific.comworldscientific.com
Piperazine and its derivatives have a longer history in medicine, initially being used as an anti-helminthic agent to treat parasitic worm infections. taylorandfrancis.com Over the decades, the piperazine scaffold has been incorporated into a vast number of drugs, including antipsychotics, antihistamines, and anticancer agents, solidifying its status as a cornerstone of medicinal chemistry. rsc.org
Overview of Research Trajectories for 1-[4-(1-ADAMANTYL)PIPERAZINO]-1-ETHANONE and Related Compounds
While direct research on This compound is not extensively documented in publicly available literature, the research trajectories of closely related adamantyl-piperazine derivatives provide valuable insights into its potential biological activities.
Studies on novel 1-(2-aryl-2-adamantyl)piperazine derivatives have shown that these compounds can exhibit significant antiproliferative activity against various cancer cell lines, including cervical, breast, pancreatic, and non-small cell lung cancer. nih.gov For instance, certain derivatives demonstrated low cytotoxicity against normal human cells, suggesting a degree of selectivity for cancer cells. nih.gov The research in this area often focuses on modifying the substituents on both the adamantyl and piperazine moieties to optimize anticancer potency. nih.gov
Furthermore, research into other piperazine-containing compounds, such as 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone, highlights the potential for these molecules to interact with specific biological targets like the sigma-1 receptor, which is overexpressed in many cancers. rsc.orgwikidata.orgresearchgate.net This suggests that the ethanone (B97240) group on the piperazine ring of the title compound could play a role in receptor binding and downstream biological effects. The ethanone moiety itself is a common structural feature in many chemical compounds. nist.gov
The combination of the adamantyl group's lipophilicity and the piperazine's versatile scaffolding properties in This compound suggests potential applications in areas where blood-brain barrier penetration is crucial, such as in the development of agents for neurological disorders. The exploration of such compounds represents a promising avenue for the discovery of new therapeutic agents.
Data Tables
Table 1: Properties of Key Scaffolds
| Scaffold | Key Properties | Therapeutic Applications |
| Adamantane | High lipophilicity, rigid 3D structure, metabolic stability | Antiviral, neurological disorders, anti-diabetic nih.govnih.gov |
| Piperazine | Privileged scaffold, tunable physicochemical properties, versatile for substitution | Anticancer, anti-infective, neurological disorders nih.govtandfonline.comresearchgate.net |
Table 2: Investigated Biological Activities of Related Adamantyl-Piperazine Derivatives
| Compound Class | Biological Activity Investigated | Key Findings | Reference |
| 1-(2-aryl-2-adamantyl)piperazine derivatives | Antiproliferative activity against cancer cell lines | Certain derivatives showed potent activity and selectivity against cancer cells over normal cells. | nih.gov |
| 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone derivatives | Sigma-1 receptor binding for tumor imaging | Showed good affinity for the sigma-1 receptor, a target in various cancers. | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(1-adamantyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-12(19)17-2-4-18(5-3-17)16-9-13-6-14(10-16)8-15(7-13)11-16/h13-15H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKMEZZBUUORQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199069 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Reaction Pathways for 1 4 1 Adamantyl Piperazino 1 Ethanone and Analogues
General Synthetic Routes to Adamantyl-Piperazine Derivatives
The construction of the adamantyl-piperazine scaffold is a critical phase in the synthesis of the target compound. The primary approaches involve forming a carbon-nitrogen bond between the bulky adamantane (B196018) group and the piperazine (B1678402) ring.
N-Alkylation Approaches for Piperazine Ring Functionalization
N-alkylation is a fundamental method for attaching an alkyl group, such as the adamantyl moiety, to one of the nitrogen atoms of the piperazine ring. This reaction typically involves the nucleophilic substitution of a leaving group on an adamantane derivative by the piperazine nitrogen.
A common strategy is the reaction of piperazine with an adamantyl halide, such as 1-bromoadamantane or 1-adamantyl methyl bromide. google.comgoogle.com The reaction can be performed with or without a solvent. When no solvent is used, elevated temperatures in the range of 150-300°C are often required. google.com In the presence of a solvent, a base like triethylamine or potassium carbonate is typically used to neutralize the hydrohalic acid byproduct. google.comresearchgate.net The choice of the alkylating agent is crucial; for instance, alkyl bromides and iodides are generally suitable, whereas alkyl fluorides are not. google.com
To achieve mono-alkylation and avoid the formation of 1,4-disubstituted piperazine byproducts, an excess of piperazine can be used. google.com Another technique involves using a protecting group, such as an acetyl group, on one of the piperazine nitrogens. For example, N-acetylpiperazine can be alkylated with an adamantyl halide, followed by hydrolysis of the acetyl group to yield the N-adamantylpiperazine. researchgate.net
Reductive amination represents an alternative N-alkylation pathway. This method involves the reaction of a piperazine derivative with an adamantane-containing aldehyde or ketone in the presence of a reducing agent. nih.gov
| Reactant 1 | Reactant 2 | Solvent | Base/Catalyst | Temperature | Product | Yield | Reference |
| 1-Adamantyl methyl bromide | N-Cinnamoyl piperazine | Toluene | Triethylamine | Reflux | N-(1-Adamantyl methyl)-N'-cinnamoyl piperazine | 51% | google.com |
| N-Acetylpiperazine | n-Butylbromide | Acetonitrile | K₂CO₃ | Reflux | 1-Acetyl-4-butylpiperazine | 88% | researchgate.net |
| o-Methylbenzyl bromide | Piperazine hexahydrate | Ethanol (B145695) | Hydrochloric acid | 20°C then 70°C | N-o-Methylbenzylpiperazine | 89% | google.com |
| β-Phenethyl bromide | Piperazine hexahydrate | Ethanol | Hydrochloric acid | 20°C then 70°C | N-β-Phenethylpiperazine | 56% | mdpi.com |
Amidation Reactions for Ethanone (B97240) Moiety Introduction
The introduction of the ethanone (acetyl) group onto the piperazine nitrogen is accomplished through an amidation reaction. This step is crucial for the synthesis of the final compound, 1-[4-(1-adamantyl)piperazino]-1-ethanone.
A direct and common method is the acylation of N-(1-adamantyl)piperazine with an acetylating agent. Acetyl chloride or acetic anhydride are frequently used for this purpose. The reaction is typically carried out in an inert solvent, often in the presence of a base like triethylamine to scavenge the acidic byproduct. asianpubs.org
Alternatively, the synthesis can be approached by first preparing N-acetylpiperazine. This intermediate can then be alkylated with an adamantyl halide, as described in the N-alkylation section. researchgate.net Another route involves the condensation of a carboxylic acid with a piperazine derivative using coupling agents. For instance, various benzoic or cinnamic acids can be reacted with substituted piperazines in the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 1-hydroxybenzotriazole (HOBt) to form the corresponding amides. nih.gov This general principle can be applied using acetic acid to introduce the ethanone moiety.
| Reactant 1 | Reactant 2 | Coupling Agent/Reagent | Solvent | Reaction Time | Product Type | Reference |
| 1-Adamantyl acid chloride | Piperazine (excess) | Triethylamine (dehydrohalogenation agent) | Chloroform | 2 hours | N-(1-Adamantane carbonyl)-piperazine | google.com |
| Benzoic/Cinnamic acids | Phenyl/Benzyl piperazines | EDC.HCl, HOBt | Dichloromethane or DMF | 24 hours | Piperazine amides | nih.gov |
| 1-(2-Pyrimidinyl)piperazine | Adamantanecarbonyl chloride | - | - | - | N-Adamantanecarbonyl-N'-(2-pyrimidinyl)piperazine | asianpubs.org |
Specific Precursor and Intermediate Chemistry in Compound Synthesis
The successful synthesis of this compound relies on the availability and reactivity of specific precursors and intermediates derived from adamantane and piperazine.
Utilization of Adamantyl Halides and Carboxylic Acid Derivatives
Adamantane-based precursors are fundamental starting materials. 1-Adamantyl acid is a key intermediate that can be prepared by reacting adamantane with formic acid and sulfuric acid. google.com This carboxylic acid can then be converted into a more reactive acid halide, such as 1-adamantyl acid chloride, using a halogenating agent like thionyl chloride or phosphorus pentachloride. google.com The resulting 1-adamantyl acid chloride is a versatile reagent that can react directly with piperazine to form an amide linkage, yielding N-(1-adamantane carbonyl)-piperazine. google.com This intermediate can subsequently be reduced, for example with lithium aluminum hydride, to produce N-(1-adamantyl methyl)-piperazine, which can then be acetylated to form the final product. google.com
Alternatively, adamantyl halides like 1-adamantyl methyl bromide serve as direct alkylating agents for the piperazine ring. google.com The synthesis of these and other substituted adamantane derivatives can be achieved through various methods, including the construction of the adamantane framework itself or by functionalizing the pre-formed cage. mdpi.comorgsyn.org
Application of Isothiocyanate Condensation Strategies
Isothiocyanate condensation reactions offer an alternative pathway for creating analogues of the target compound, particularly for introducing thiourea or related moieties. Organic isothiocyanates (R-NCS) can undergo cyclocondensation reactions with vicinal dithiols, such as 1,2-benzenedithiol, a reaction that proceeds quantitatively under mild conditions. nih.govresearchgate.net
In the context of adamantyl-piperazine synthesis, an adamantyl isothiocyanate could be reacted with a piperazine derivative. This would lead to the formation of an N-adamantyl-N'-piperazinyl thiourea analogue. While not a direct route to this compound, this strategy is valuable for generating structural diversity within this class of compounds. The reaction of hydrazides with isothiocyanates in refluxing ethanol is also a known method to produce corresponding urea (B33335) derivatives, which could be applied to intermediates in the main synthetic pathway. mdpi.com
Optimization of Reaction Conditions and Process Efficiency
For N-alkylation reactions, the temperature is a critical factor. Reactions conducted without a solvent may require high temperatures (150-300°C), while solvent-based reactions can often proceed under milder conditions, such as at room temperature or reflux. google.comgoogle.com The choice of base and solvent system can significantly impact the reaction's success and selectivity. For example, in the synthesis of N-alkyl-N'-aryl-piperazines, using a copper(I) iodide catalyst with KOtBu as a base in DMSO at 65°C has been shown to be effective. rsc.org
Solvent System Selection and Temperature Influence
The choice of solvent and the reaction temperature are critical parameters that significantly influence the yield and purity of this compound.
For the initial N-alkylation of piperazine with 1-bromoadamantane, polar aprotic solvents are generally preferred to facilitate the nucleophilic substitution reaction. The acylation step, being a nucleophilic acyl substitution, is also sensitive to solvent polarity and temperature. researchgate.net
| Reaction Step | Solvent System | Temperature Range | Rationale and Observations |
| N-Alkylation | Dichloromethane (DCM), Acetonitrile (CH3CN) | Room Temperature to Reflux | DCM is a common choice for its inertness and ability to dissolve the reactants. mdpi.com Acetonitrile can also be used. The reaction may be performed at room temperature, although gentle heating can increase the reaction rate. |
| Acylation | Dichloromethane (DCM), Chloroform (CHCl3) | 0 °C to Room Temperature | The acylation reaction with acetyl chloride is often exothermic and is typically carried out at a reduced temperature (e.g., in an ice bath) to control the reaction rate and minimize side products. The reaction is then allowed to warm to room temperature to ensure completion. |
The temperature for the acylation should be carefully controlled. Lower temperatures are necessary when using highly reactive acylating agents like acetyl chloride to prevent unwanted side reactions. For less reactive agents like acetic anhydride, the reaction may require heating to proceed at a reasonable rate. nih.gov
Catalyst and Reagent Considerations
The selection of appropriate catalysts and reagents is paramount for the successful synthesis of this compound.
In the acylation step, a base is typically added to neutralize the hydrochloric acid generated when using acetyl chloride. libretexts.org This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic.
| Reagent/Catalyst | Function | Examples | Considerations |
| Acylating Agent | Introduces the acetyl group | Acetyl chloride, Acetic anhydride | Acetyl chloride is more reactive but generates HCl. Acetic anhydride is less reactive and produces acetic acid as a byproduct, which is less corrosive. nih.gov |
| Base | Acid scavenger | Triethylamine (TEA), Pyridine | Triethylamine is a commonly used non-nucleophilic base in acylation reactions. mdpi.compearson.com It effectively neutralizes the generated acid. |
| Alkylation Reagent | Introduces the adamantyl group | 1-Bromoadamantane, 1-Adamantanol | 1-Bromoadamantane is a standard electrophile for this type of alkylation. 1-Adamantanol can also be used under specific conditions, for instance, in the presence of a strong acid. orgsyn.org |
Derivatization Strategies for Structural Modification
Introduction of N-Mannich Bases
The generation of N-Mannich bases from this compound is a viable strategy for structural elaboration. The Mannich reaction is a carbon-carbon bond-forming nucleophilic addition that involves an amine, formaldehyde, and a compound with an active hydrogen. oarjbp.com In this context, the secondary amine of a precursor could be a target for such a reaction, though the title compound itself lacks a suitable active hydrogen for direct participation in the classical sense. However, derivatives of the piperazine ring can be designed to incorporate functionalities amenable to the Mannich reaction. nih.govresearchgate.netnih.gov
A general scheme for the synthesis of piperazine-containing N-Mannich bases involves reacting a piperazine derivative, formaldehyde, and a compound with an active hydrogen. nih.gov
| Reactant | Role | Example |
| Amine | Nucleophile | A piperazine derivative with a secondary amine |
| Aldehyde | Electrophile | Formaldehyde |
| Active Hydrogen Compound | Nucleophile | Ketones, phenols, or other suitable substrates |
The introduction of Mannich bases can significantly alter the physicochemical properties of the parent molecule. researchgate.net
Functionalization of the Ethanone and Piperazine Moieties
Further functionalization of this compound can be achieved by targeting the ethanone and piperazine moieties.
Functionalization of the Ethanone Moiety:
The carbonyl group of the ethanone moiety is a key site for derivatization. It can undergo a variety of reactions, including:
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Reductive Amination: The carbonyl group can be converted to an amine through reductive amination.
Wittig Reaction: The carbonyl can be transformed into an alkene using a Wittig reagent.
Functionalization of the Piperazine Moiety:
The piperazine ring itself can be a target for further modification, although the presence of the bulky adamantyl group and the acetyl group may influence its reactivity. C-H functionalization of piperazines has emerged as a powerful tool for introducing substituents directly onto the carbon skeleton of the ring. mdpi.com This can be achieved through various catalytic methods, including photoredox catalysis. mdpi.com
| Modification Site | Reaction Type | Potential Reagents | Expected Outcome |
| Ethanone (Carbonyl) | Reduction | Sodium borohydride (NaBH4) | Formation of a secondary alcohol |
| Piperazine (C-H bonds) | C-H Alkylation | Radical precursors, photocatalyst | Introduction of alkyl groups on the piperazine ring mdpi.com |
| Piperazine (C-H bonds) | C-H Arylation | Aryl halides, photocatalyst | Introduction of aryl groups on the piperazine ring mdpi.com |
These derivatization strategies allow for the synthesis of a diverse library of compounds based on the this compound scaffold, enabling the exploration of structure-activity relationships.
Structure Activity Relationship Sar Investigations of the 1 4 1 Adamantyl Piperazino 1 Ethanone Scaffold
Conformational Analysis and Molecular Rigidity Contributions of the Adamantyl Group
The adamantane (B196018) moiety is a diamondoid hydrocarbon characterized by its exceptional rigidity and defined three-dimensional structure. researchgate.net This cage-like structure, composed of three fused cyclohexane (B81311) rings in chair conformations, imparts significant conformational constraint upon any molecule to which it is attached. acs.org In the 1-[4-(1-adamantyl)piperazino]-1-ethanone scaffold, the adamantyl group acts as a bulky, sterically demanding anchor.
The piperazine (B1678402) ring typically adopts a low-energy chair conformation. acs.org When substituted at the N4 position with the voluminous adamantyl group, it is strongly predicted that the adamantyl substituent will preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial steric interactions. This preference locks the piperazine ring into a relatively fixed orientation.
Impact of Adamantyl and Piperazine Moieties on Lipophilicity and Bioavailability Modulation
The adamantyl group is renowned in medicinal chemistry as a "lipophilic bullet". nih.govbohrium.com Its incorporation into a molecule dramatically increases lipophilicity (logP value), which can enhance the ability of a compound to cross biological membranes, such as the blood-brain barrier. researchgate.net The addition of an adamantane moiety can increase the partition coefficient (logP) by approximately 3.1 log units. researchgate.net
Conversely, the piperazine ring is a versatile heterocyclic scaffold that is frequently incorporated into drugs to improve their pharmacokinetic profiles. mdpi.comnih.gov The two nitrogen atoms can act as hydrogen bond acceptors and, depending on their substitution and the surrounding pH, can be protonated, thereby increasing aqueous solubility and improving bioavailability. nih.govresearchgate.netmdpi.com
The N-acetyl group on the N1 nitrogen withdraws electron density, reducing the basicity of this nitrogen compared to the N4 nitrogen attached to the adamantyl group. This electronic feature, combined with the inherent properties of the adamantyl and piperazine groups, creates a molecule with distinct hydrophobic and polar domains. The interplay between the high lipophilicity of the adamantyl "tail" and the more polar piperazine-ethanone "head" is central to the molecule's potential bioavailability. mdpi.com Fine-tuning this balance is a key strategy in lead optimization.
| Compound | Structure | Substituent (R) | Calculated logP (cLogP) | Comment |
|---|---|---|---|---|
| This compound | ![]() | 1-Adamantyl | 3.34 | High lipophilicity contributed by the bulky adamantyl group. nih.gov |
| 1-[4-(tert-Butyl)piperazino]-1-ethanone | ![]() | tert-Butyl | 1.50 | Reduced lipophilicity compared to adamantyl, but still significant hydrophobic character. |
| 1-[4-Phenylpiperazino]-1-ethanone | ![]() | Phenyl | 1.65 | Lipophilicity is increased, with potential for aromatic interactions (π-π stacking). |
| 1-[4-Methylpiperazino]-1-ethanone | ![]() | Methyl | 0.45 | Significantly lower lipophilicity, highlighting the major impact of the adamantyl group. |
Note: cLogP values are estimations and can vary based on the algorithm used. The values presented are for illustrative comparison.
Influence of Substituent Variation on Biological Activity Profiles
Based on the core scaffold, SAR can be explored by introducing substituents at various positions. While specific data for this compound is unavailable, principles from related arylpiperazine and ketamine analog studies can inform hypothetical modifications. nih.govmdpi.com A common strategy would be to replace the acetyl group with a substituted aroyl moiety, such as a benzoyl group, to probe for additional interactions.
The electronic nature of substituents on a hypothetical aryl ring attached to the carbonyl group could significantly modulate biological activity.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or trifluoromethyl (-CF3) would increase the partial positive charge on the carbonyl carbon and could enhance the hydrogen bond accepting capacity of the carbonyl oxygen. In some series, the introduction of multiple trifluoromethyl groups has led to a significant increase in activity. nih.gov However, powerful EWGs can also be associated with reduced activity in other contexts. mdpi.com
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH3) or methyl (-CH3) would donate electron density, potentially decreasing the hydrogen bond acceptor strength of the carbonyl oxygen but increasing interactions within lipophilic pockets.
The precise effect—whether an increase or decrease in activity—is target-dependent and relies on the specific electronic and steric environment of the binding site. nih.gov
The position of a substituent on a hypothetical aryl ring (ortho, meta, or para) is critical for defining the molecule's three-dimensional shape and its fit within a receptor. nih.gov
Ortho-substitution: Placing a substituent at the ortho position can cause significant steric hindrance, forcing the aryl ring to twist out of planarity with the carbonyl group. This can either be beneficial, by placing the substituent in a favorable sub-pocket, or detrimental, by disrupting an essential planar interaction. Studies on some arylpiperazine series show that ortho substitution is favorable for affinity at certain receptors. nih.gov
Meta-substitution: This position often allows a substituent to probe vectors extending away from the main molecular axis and can be critical for achieving selectivity between different receptor subtypes. nih.gov
Para-substitution: This position extends the substituent along the main axis of the molecule. It is often a region where steric bulk is less tolerated, though this is highly dependent on the topology of the target binding site. nih.gov
In general, studies on substituted ring systems have shown that 2- and 3-substituted (ortho- and meta-) compounds are often more active than their 4-substituted (para-) counterparts. mdpi.com
| Hypothetical Analog | Substituent (X) | Position | Electronic Effect | Expected SAR Impact |
|---|---|---|---|---|
| 1-[4-(1-Adamantyl)piperazino]-1-(4-methoxybenzoyl) | -OCH3 | Para | Electron-Donating | May enhance binding in hydrophobic pockets; moderate steric bulk. nih.gov |
| 1-[4-(1-Adamantyl)piperazino]-1-(4-chlorobenzoyl) | -Cl | Para | Weakly Electron-Withdrawing | Often a well-tolerated substituent that can improve activity. mdpi.com |
| 1-[4-(1-Adamantyl)piperazino]-1-(3-nitrobenzoyl) | -NO2 | Meta | Strongly Electron-Withdrawing | Potentially strong H-bond interactions; probes a different spatial vector. nih.gov |
| 1-[4-(1-Adamantyl)piperazino]-1-(2-methylbenzoyl) | -CH3 | Ortho | Electron-Donating | Introduces steric twist, which could be favorable or unfavorable for receptor fit. nih.gov |
Note: The expected impacts are illustrative, based on general principles observed in related chemical series, and would require experimental validation for this specific scaffold.
Pharmacophore Identification and Lead Optimization Principles
A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target. For the this compound scaffold, the key pharmacophoric features can be defined as follows:
A Bulky Hydrophobic Group: The adamantyl moiety serves as a rigid, lipophilic anchor, designed to fit into a large, non-polar pocket of a target protein, maximizing van der Waals and hydrophobic interactions. nih.gov
A Central Basic/Scaffold Nitrogen: The N4 nitrogen of the piperazine ring acts as a basic center and a scaffold element, positioning the adamantyl group and the N1-acetyl group at a defined distance. mdpi.com
A Hydrogen Bond Acceptor: The carbonyl oxygen of the ethanone (B97240) group is a primary hydrogen bond acceptor.
A Second Polar/Scaffold Nitrogen: The N1 amide nitrogen is less basic but contributes to the polar head of the molecule and orients the acetyl group.
Lead optimization based on this pharmacophore could involve several strategies:
Modification of the N-Acyl Group: Replacing the ethanone methyl group with larger alkyl, cycloalkyl, or aryl groups to probe for additional hydrophobic or aromatic interactions near the carbonyl binding site.
Bioisosteric Replacement of the Adamantyl Group: Swapping the adamantyl cage for other large, lipophilic groups (e.g., bicyclo[2.2.2]octane, cubane) could modulate physicochemical properties like solubility while preserving the necessary hydrophobic bulk. nih.gov
Piperazine Ring Modification: While synthetically more complex, substitution on the carbon atoms of the piperazine ring could introduce chirality and new vectors for interaction, though this is a less common approach. mdpi.com
Correlation of Structural Elements with Observed Activity Patterns Across Derivatives
Synthesizing the above points, a clear correlation between the structural elements of the this compound scaffold and its potential biological activity can be established.
The adamantyl group is predicted to be a primary driver of binding affinity. Its rigid structure and large surface area are ideal for occupying hydrophobic pockets in enzymes or receptors. Derivatives lacking this feature would be expected to have significantly lower potency.
The N-ethanone group provides a key interaction point, likely a hydrogen bond acceptor site. SAR studies would likely show that modifications to this group, such as introducing substituted aryl rings, would be the most effective strategy for fine-tuning potency and selectivity. The electronic and steric properties of substituents in this region would directly influence the binding interactions. nih.govmdpi.com
Pre Clinical Pharmacological and Biological Activity Profiling of 1 4 1 Adamantyl Piperazino 1 Ethanone Analogues
Evaluation of Antimicrobial Activity Spectrum
The antimicrobial potential of adamantane (B196018) and piperazine (B1678402) derivatives has been widely explored. The unique three-dimensional structure of the adamantane nucleus, coupled with the versatile nature of the piperazine ring, offers a scaffold for developing new antimicrobial agents.
Derivatives of adamantane have demonstrated notable antibacterial properties. For instance, a series of adamantane derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various Gram-positive and Gram-negative bacterial strains. mdpi.com Among these, certain derivatives showed significant antibacterial potential, with Minimal Inhibitory Concentrations (MICs) ranging from 62.5 µg/mL to 1000 µg/mL. mdpi.com One derivative, in particular, was most effective against Staphylococcus epidermidis ATCC 12228, exhibiting an MIC of 62.5 µg/mL. mdpi.com
Similarly, piperazine analogues have been a focus of antibacterial research. A series of synthesized piperazine derivatives showed significant activity against bacterial strains, although they were less effective against the tested fungi. researchgate.net Another study on N,N′-disubstituted piperazines revealed significant antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com For example, one compound displayed an MIC of 8 μg/mL against E. coli, while others were highly active against S. aureus with an MIC of 16 μg/mL. mdpi.com
The combination of adamantane and piperazine moieties in hybrid molecules has also been investigated. Adamantane-linked thiosemicarbazones and isothioureas have displayed marked broad-spectrum antibacterial activities, with MIC values ranging from 0.5 to 32 μg/mL. nih.gov
Table 1: Antibacterial Activity of Adamantane and Piperazine Analogues
| Compound/Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Adamantane Derivative 9 | S. epidermidis ATCC 12228 | 62.5 | mdpi.com |
| Adamantane Derivatives 9, 14, 15, 19 | Gram-positive bacteria | 62.5–1000 | mdpi.com |
| Piperazine-1,3,4-oxadiazoles | Bacillus subtilis | 14.0 (Zone of inhibition in mm) | researchgate.net |
| Piperazine-1,3,4-oxadiazoles | Pseudomonas aeruginosa | 14.0 (Zone of inhibition in mm) | researchgate.net |
| N,N′-disubstituted piperazine 6c | E. coli | 8 | mdpi.com |
| N,N′-disubstituted piperazines 4, 6c, 6d | S. aureus | 16 | mdpi.com |
| Adamantyl isothiourea derivatives 7a-c | Gram-positive & Gram-negative bacteria | 0.5–32 | nih.gov |
The antifungal properties of adamantane and piperazine derivatives have also been a significant area of research, particularly against clinically relevant fungal pathogens like Candida and Aspergillus species. The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents. ijpsjournal.com
Studies on adamantane derivatives have shown their potential against fungal pathogens. For example, the antiviral drug 2-adamantylamine hydrochloride (2-AM) was found to have fungicidal action against both Candida albicans and Candida parapsilosis. nih.gov Furthermore, certain adamantane-derived Schiff bases and hydrazide-hydrazones exhibited moderate to good antifungal effects. One Schiff base derivative demonstrated good activity against C. albicans ATCC 10231 with an MIC of 62.5 µg/mL. mdpi.com Adamantane-linked thiosemicarbazone derivatives also showed promising antifungal activity against Candida albicans. nih.gov
Piperazine derivatives have also been identified as potential antifungal agents. Some piperazine analogues, however, have shown weaker antifungal activity compared to their antibacterial effects. researchgate.netmdpi.com In contrast, a study on new 3-(1H-imidazol-1-yl)propan-1-one oxime esters, which can be considered related structures, revealed potent anti-Candida activity, with one compound being significantly more potent than fluconazole. mdpi.com
Table 2: Antifungal Activity of Adamantane and Piperazine Analogues
| Compound/Derivative Type | Fungal Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-Adamantylamine hydrochloride (2-AM) | C. albicans, C. parapsilosis | Fungicidal action reported | nih.gov |
| Adamantane Schiff base 5 | C. albicans ATCC 10231 | 62.5 | mdpi.com |
| Adamantane-linked thiosemicarbazones 4a, 4g | Candida albicans | Good activity reported | nih.gov |
| 1,3,4-Oxadiazoles (LMM5, LMM11) | Candida albicans | 32 | frontiersin.org |
| (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j) | C. albicans | 0.0054 (µmol/mL) | mdpi.com |
Tuberculosis remains a major global health issue, and the rise of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new anti-mycobacterial agents. nih.govmdpi.com Adamantane-containing compounds have shown significant promise in this area. Adamantyl ureas, for instance, have demonstrated high potency against Mycobacterium tuberculosis in culture, with MIC values below 0.1 μg/mL. nih.gov One hydrazine-hydrazone adamantine compound showed an MIC of 0.2 µg/mL for M. tuberculosis. mdpi.com
Piperazine derivatives have also been investigated for their anti-mycobacterial activity. A new rifamycin (B1679328) derivative incorporating a cinnamylpiperazinyl group, showed significantly lower MICs for M. tuberculosis compared to rifampin. nih.gov Another study on benzimidazole (B57391) derivatives containing a piperazine linker found a compound with an MIC of 0.112 μM against M. tuberculosis H37Rv. researchgate.net
Table 3: Anti-mycobacterial Activity of Adamantane and Piperazine Analogues
| Compound/Derivative Type | Mycobacterial Strain | MIC | Reference |
|---|---|---|---|
| Adamantyl ureas | Mycobacterium tuberculosis | < 0.1 µg/mL | nih.gov |
| Hydrazine-hydrazone adamantine compound 1 | M. tuberculosis | 0.2 µg/mL | mdpi.com |
| 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9) | M. tuberculosis (RIF-susceptible) | ≤ 0.25 µg/mL | nih.gov |
| Benzimidazole derivative 5g | M. tuberculosis H37Rv | 0.112 µM | researchgate.net |
| SQ109-ISO hybrid compounds | Drug-sensitive and drug-resistant M. tuberculosis | Demonstrable activity reported | nih.gov |
Investigation of Antiviral Activity Profile
The adamantane core is famously associated with the antiviral drug amantadine (B194251), which has spurred further research into adamantane derivatives for antiviral applications.
Adamantane derivatives have a well-established history as anti-influenza agents, primarily targeting the M2 ion channel of the influenza A virus. kuleuven.be Research has continued to explore new adamantane-based compounds to overcome resistance and broaden their spectrum of activity. A study on 2-adamantylsubstituted azacycles found that several compounds in the series were potent against influenza A H3N2 virus. kuleuven.be Another study on N-acyl derivatives of anabasine (B190304) and cytisine (B100878) with an adamantane fragment showed moderate antiviral activity, reducing the infectivity of influenza viruses. nih.gov More recent work on tabamide A and its derivatives has also demonstrated anti-influenza virus activity, with one derivative showing seven-fold higher activity than the parent compound. mdpi.commdpi.com
Table 4: Anti-influenza Virus Activity of Adamantane Analogues
| Compound/Derivative Type | Influenza Virus Strain | Activity | Reference |
|---|---|---|---|
| 2-Adamantylsubstituted azacycles | Influenza A H3N2 | Potent activity reported | kuleuven.be |
| Adamantane derivatives of anabasine and cytisine (1f, 3f) | Influenza A (H3N2), Influenza A (H1N1) | Moderate virucidal activity | nih.gov |
| Tabamide A derivative (TA25) | Influenza virus | 7-fold higher activity than parent compound | mdpi.commdpi.com |
For instance, a series of amidinourea compounds, designed as analogues of the antiviral drug moroxydine, were synthesized and evaluated as potential non-nucleoside anti-HSV agents. mdpi.com Three of these compounds demonstrated micromolar activity against HSV-1 with low cytotoxicity. mdpi.com Preliminary studies suggest that these compounds act at an early stage of the HSV replication cycle. mdpi.com
Natural products and their derivatives are also a source of anti-HSV agents. nih.gov Officinaloside C, an iridoid compound, has shown to inhibit HSV-1 plaque formation, viral gene, and protein expression. While these findings are not directly on adamantylpiperazine analogues, they highlight that diverse chemical structures can exhibit anti-HSV properties, suggesting that the adamantylpiperazine scaffold could be a candidate for future anti-HSV drug discovery efforts.
Table 5: Antiviral Activity of Compounds Against Herpes Simplex Virus
| Compound/Derivative Type | Virus Strain | Activity Metric (IC50/EC50) | Reference |
|---|---|---|---|
| Amidinourea derivatives (5i, 5j, 5k) | HSV-1 | Micromolar activity reported | mdpi.com |
| Patuletin (PA) | HSV-1 | IC50: 1.9 ± 0.42 µM | nih.gov |
| Patuletin (PA) | HSV-2 | IC50: 2.7 ± 0.43 μM | nih.gov |
| Griffithsin (GRFT) | HSV (post-entry) | EC50: 2.3 µg/mL | nih.gov |
| Officinaloside C | HSV-1 | Potent antiviral activity at 10 μM |
Screening for Human Immunodeficiency Virus (HIV) Interactions
Analogues of 1-[4-(1-ADAMANTYL)PIPERAZINO]-1-ETHANONE have been investigated for their potential to inhibit HIV replication. The piperazine ring is a critical pharmacophore in some anti-HIV agents, acting as a scaffold to position other functional groups in a way that interferes with viral entry. nih.gov Specifically, certain indole-based piperazine derivatives have been identified as potent inhibitors of HIV-1 attachment by disrupting the interaction between the viral glycoprotein (B1211001) gp120 and the host cell's CD4 receptor. nih.gov
Furthermore, adamantane derivatives have demonstrated anti-HIV activity through different mechanisms. One such derivative, referred to as Amant, has been shown to inhibit HIV-1 infection in various cell lines, including lymphoblastoid cells and macrophages. researchgate.net This compound appears to block an early stage of the viral replication cycle, as its inhibitory effect is most pronounced when administered before or during the initial hours of infection. researchgate.net Notably, Amant was found to have an inhibitory concentration (IC50) against HIV-1 replication in the range of 2-6 µg/ml. researchgate.net Another study on N-1-adamantyl-4-aminophthalimide reported activity against both HIV-1 and HIV-2 in CEM cell cultures. researchgate.net
These findings suggest that the combination of the adamantane moiety and the piperazine ring in analogues of this compound could yield compounds with significant anti-HIV potential, possibly acting on early viral replication events.
Assessment of Antiproliferative and Anticancer Activity Pathways
The antiproliferative and anticancer properties of adamantylpiperazine analogues represent a significant area of research, with studies demonstrating their efficacy against a range of cancer cell lines.
Numerous studies have highlighted the potent cellular growth inhibitory effects of 1-(adamantyl)piperazine analogues. For instance, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have been synthesized and evaluated for their in vitro antitumor properties. acs.org The parent piperazine compound in this series exhibited reasonable activity against HeLa (cervical carcinoma) and MDA-MB-231 (breast cancer) cell lines, with IC50 values of 9.2 µM and 8.4 µM, respectively. acs.org A derivative of this compound, featuring C4-fluorination on the benzene (B151609) ring and acetylation of the piperazino nitrogen, demonstrated enhanced activity with IC50 values of 8.4 µM and 6.8 µM against the same cell lines. acs.org Importantly, these compounds showed significantly lower cytotoxicity in normal human cell lines (HUVEC and NHDF), indicating a degree of selectivity for cancer cells. acs.org
In another study, a library of piperazine derivatives was screened for anticancer activity, identifying a lead compound with potent growth inhibitory (GI50) values ranging from 0.06 to 0.16 µM across K562 (chronic myelogenous leukemia), HeLa, and AGS (gastric adenocarcinoma) cancer cell lines. nih.govelsevierpure.com Similarly, adamantane-containing pyridin-4-one derivatives have also shown moderate to strong antiproliferative activity against HCT 116 (colon carcinoma), H460 (lung carcinoma), and MCF-7 (breast carcinoma) cell lines at low micromolar concentrations. nih.gov
Interactive Data Table: Antiproliferative Activity of Adamantylpiperazine Analogues
| Compound/Analogue Type | Cancer Cell Line | IC50 / GI50 (µM) | Source |
| 1-(2-aryl-2-adamantyl)piperazine (Parent) | HeLa | 9.2 | acs.org |
| 1-(2-aryl-2-adamantyl)piperazine (Parent) | MDA-MB-231 | 8.4 | acs.org |
| Fluorinated & Acetylated Analogue | HeLa | 8.4 | acs.org |
| Fluorinated & Acetylated Analogue | MDA-MB-231 | 6.8 | acs.org |
| Novel Piperazine Derivative | K562 | 0.06 - 0.16 | nih.govelsevierpure.com |
| Novel Piperazine Derivative | HeLa | 0.06 - 0.16 | nih.govelsevierpure.com |
| Novel Piperazine Derivative | AGS | 0.06 - 0.16 | nih.govelsevierpure.com |
| Adamantyl Pyridin-4-one Derivatives | HCT 116, H460, MCF-7 | Low µM range | nih.gov |
Beyond inhibiting cellular growth, certain adamantylpiperazine analogues actively induce apoptosis, or programmed cell death, in cancer cells. A novel piperazine derivative was found to potently trigger caspase-dependent apoptosis. nih.govelsevierpure.com This process involves the activation of a cascade of caspase enzymes, which are central executioners of apoptosis. The study revealed that the compound's pro-apoptotic effects are mediated through the inhibition of multiple cancer-related signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.govelsevierpure.comresearchgate.net
Further investigation into the mechanism of action of adamantyl pyridin-4-one derivatives indicated that while they did not alter caspase activity, they did affect the cell cycle. nih.gov Treated cancer cells showed a reduction in the S phase population, with a corresponding increase in the G0/G1 or G2/M phases, suggesting that these compounds can halt cell cycle progression, ultimately leading to cell death. nih.gov
Exploration of Neuropharmacological Properties
The structural features of 1-(adamantyl)piperazine analogues also make them candidates for interacting with targets in the central nervous system.
Analogues of this compound have been evaluated for their ability to interact with monoamine neurotransmitter transporters. A study on non-piperazine analogues of GBR 12909, a known dopamine (B1211576) transporter (DAT) inhibitor, revealed that structural modifications significantly impact transporter affinity and selectivity. mdpi.com For instance, replacing the piperazine ring with an N,N'-dimethylpropyldiamine moiety led to enhanced selectivity for the norepinephrine (B1679862) (NE) transporter. mdpi.com Conversely, analogues where an amide nitrogen was attached to the aralkyl part of the molecule displayed moderate affinity and selectivity for the dopamine transporter (DAT). mdpi.com These findings underscore the potential to fine-tune the neuropharmacological profile of these compounds to target specific neurotransmitter systems.
Recent studies have demonstrated that adamantane derivatives can act as blockers of ligand-gated ion channels, which are crucial for synaptic transmission. nih.gov Specifically, certain novel adamantane derivatives have been identified as fast open-channel blockers of nicotinic acetylcholine (B1216132) (ACh) and N-methyl-D-aspartate (NMDA) receptors. nih.gov The mechanism involves the drug entering and occluding the open channel pore, thereby preventing ion flow. nih.gov
The equilibrium dissociation constants (Kd) for the interaction with ACh-activated channels were found to be similar for the tested compounds, while the Kd values for NMDA-activated channels were 2-10 times lower, indicating a higher affinity for the latter. nih.gov The voltage-dependence of the block suggested that these adamantane derivatives bind to a site within the channel pore. nih.gov This ion channel modulating activity presents a potential mechanism for the neuropharmacological effects of adamantylpiperazine analogues and suggests their potential as anticonvulsants. nih.gov
Potential as P2X7 Receptor Antagonists
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation and immune responses. nih.govresearchgate.net Its activation is linked to the release of pro-inflammatory cytokines, making it an attractive target for the development of novel anti-inflammatory drugs. nih.gov Several adamantane-containing compounds have been investigated as potent P2X7 receptor antagonists. nih.govresearchgate.net
Research has shown that adamantane amides are a class of potent P2X7 receptor antagonists. nih.gov The bulky adamantyl group is thought to contribute to the high affinity and antagonistic activity of these molecules at the P2X7 receptor. While direct studies on this compound are not extensively documented in publicly available literature, the known activity of other adamantane amides suggests that analogues with this structural motif are promising candidates for P2X7 receptor antagonism. For instance, the compound AZ11645373, a known P2X7 antagonist, demonstrates that complex molecules containing features reminiscent of the adamantyl-piperazine scaffold can exhibit significant activity. chemrxiv.org Further investigation into the enantiomeric forms of such antagonists has revealed that the (R)-enantiomer can be significantly more potent than the (S)-enantiomer, highlighting the stereochemical sensitivity of the P2X7 receptor binding pocket. chemrxiv.org
The development of potent and selective P2X7 antagonists is an active area of research, with various scaffolds incorporating the adamantane group being designed and evaluated. researchgate.net The inhibitory activity of these compounds is often assessed using in vitro assays that measure changes in ion flux or the release of inflammatory mediators in response to ATP stimulation. researchgate.net
Analysis of Enzyme Inhibition Profiles
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy-fatty acids, such as epoxyeicosatrienoic acids (EETs). nih.govnih.gov EETs possess anti-inflammatory and vasodilatory properties, and their degradation by sEH diminishes these beneficial effects. nih.gov Therefore, inhibiting sEH is a promising therapeutic strategy for managing hypertension and inflammatory diseases. nih.gov
A number of adamantane-containing compounds, particularly adamantyl ureas, have been identified as potent inhibitors of sEH. nih.govresearchgate.net These inhibitors typically feature the adamantyl group, which is believed to fit into a hydrophobic pocket of the enzyme's active site. The introduction of a urea (B33335) or a related functional group allows for hydrogen bonding interactions with key amino acid residues, such as Ser374, leading to potent inhibition. nih.gov
For example, compounds like 1,6-(hexamethylene)bis[(adamant-1-yl)urea] have demonstrated very potent sEH inhibition with IC50 values in the nanomolar range. nih.gov Another potent inhibitor, trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB), has an IC50 of 1.3 nM and has shown excellent oral bioavailability and in vivo efficacy in animal models of hypotension. nih.gov While these compounds are structurally distinct from this compound, they underscore the potential of the adamantyl moiety to anchor inhibitors within the sEH active site. The piperazine-ethanone portion of the title compound's analogues would present a different set of interactions with the enzyme, and their inhibitory potential would need to be empirically determined.
| Compound | sEH IC50 (nM) | Reference |
|---|---|---|
| 1,6-(hexamethylene)bis[(adamant-1-yl)urea] | 0.5 | nih.gov |
| trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) | 1.3 | nih.gov |
| 1-Adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea | 0.8 | researchgate.net |
| 1-[(Adamantan-1-yl)methyl]-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea | 1.2 | researchgate.net |
Other Enzymatic Target Modulations
The adamantane scaffold has been incorporated into inhibitors of other enzymes as well. For instance, adamantyl analogues of paracetamol have been synthesized and evaluated for their analgesic properties, which were found to be mediated through the inhibition of the TRPA1 channel, rather than cyclooxygenase (COX) enzymes. researchgate.net This highlights the versatility of the adamantane group in directing compounds to various biological targets.
Piperazine derivatives, on the other hand, are known to interact with a wide range of receptors and enzymes. For example, piperazine-based compounds have been developed as P2X4 receptor antagonists, which play a role in neuroinflammation and chronic pain. nih.gov The combination of the adamantyl and piperazine moieties in analogues of this compound could therefore lead to modulation of multiple enzymatic targets, and a comprehensive profiling would be necessary to elucidate their full spectrum of activity.
Research into Metabolic Regulation Effects
Hypoglycemic Activity Investigations
While direct evidence for the hypoglycemic activity of this compound analogues is scarce in the reviewed literature, some adamantane derivatives have shown potential in metabolic regulation. mdpi.com For example, certain isothiourea derivatives containing an adamantane system have been reported to significantly decrease blood glucose levels in comparison to the standard drug gliclazide. mdpi.com These findings suggest that the adamantane moiety can be a component of molecules with antidiabetic properties. mdpi.com
The mechanism by which these adamantane derivatives exert their hypoglycemic effects is not fully elucidated but may involve interactions with various targets involved in glucose homeostasis. Given the structural similarities, it is plausible that analogues of this compound could be investigated for similar activities.
Anti-inflammatory Activity Examinations
The anti-inflammatory potential of adamantane and piperazine derivatives is well-documented. mdpi.comnih.govnih.govbeilstein-journals.org The adamantane nucleus itself is found in adapalene, a drug known for its anti-inflammatory activity in the treatment of acne. mdpi.com
Studies on various adamantane derivatives have demonstrated their anti-inflammatory effects in vivo. For example, certain 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles have shown good, dose-dependent anti-inflammatory activity in the carrageenin-induced paw edema model in rats. nih.gov Similarly, piperazine derivatives have been investigated as anti-inflammatory agents. nih.govscielo.org.mx For instance, the piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) reduced paw edema in a carrageenan-induced inflammation model. nih.gov
The combination of an adamantyl group with a piperazine core in analogues of this compound presents a strong rationale for investigating their anti-inflammatory properties. The potential for these compounds to act as P2X7 receptor antagonists, as discussed earlier, provides a clear mechanistic basis for their anti-inflammatory effects.
| Compound Class/Derivative | Anti-inflammatory Model | Observed Effect | Reference |
|---|---|---|---|
| 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles | Carrageenin-induced paw edema (rat) | Good, dose-dependent activity | nih.gov |
| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Carrageenin-induced paw edema (rat) | Reduced edema at all tested time points (15 and 30 mg/kg) | nih.gov |
| Piperlotine derivatives | TPA acute inflammation model (mice) | 31.68-52.02% edema inhibition | scielo.org.mx |
Molecular Mechanisms and Target Interaction Studies of 1 4 1 Adamantyl Piperazino 1 Ethanone
Identification of Putative Molecular Targets
The identification of molecular targets is a critical step in understanding the pharmacological action of a compound. For 1-[4-(1-ADAMANTYL)PIPERAZINO]-1-ETHANONE, the primary putative targets are suggested by its distinct chemical moieties: the piperazine (B1678402) core points towards sigma receptors, while the adamantane (B196018) group is famously associated with viral ion channels.
Receptor Binding Studies
While direct receptor binding data for this compound is not extensively available in the public domain, the presence of the piperazine substructure strongly implicates the sigma-1 (σ1) receptor as a likely molecular target. Molecules containing piperidine (B6355638) or piperazine rings have demonstrated a high binding affinity for the σ1 receptor. acs.org The σ1 receptor is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface, and it is implicated in a variety of cellular functions and disease states, including neurodegenerative diseases, cancer, and pain. rsc.orgsigmaaldrich.com
Pharmacophore models for σ1 receptor ligands typically include a hydrophobic region, a hydrogen bond acceptor, and a positive ionizable feature. acs.org The structure of this compound fits this model well, with the adamantyl group providing the hydrophobic bulk and the piperazine nitrogen potentially acting as the ionizable feature.
Enzyme Active Site Interactions
Direct evidence for the interaction of this compound with specific enzyme active sites is limited. However, the adamantane and piperazine scaffolds are present in compounds known to interact with various enzymes. For example, some adamantane derivatives have been investigated for their ability to inhibit enzymes like 11β-hydroxysteroid dehydrogenase. nih.gov
Given the compound's structure, it is plausible that it could interact with enzymes involved in xenobiotic metabolism, such as cytochrome P450 (CYP) enzymes. The metabolism of the ethanone (B97240) group could also be a point of enzymatic interaction. However, without specific experimental data, any discussion on enzyme active site interactions remains speculative.
Elucidation of Binding Modes and Affinities
The precise binding mode and affinity of this compound for its putative targets have not been fully elucidated through direct experimental means. However, computational studies on similar molecules provide valuable insights.
The affinity of a ligand for its receptor is quantified by its dissociation constant (Kd) or its inhibition constant (Ki). While specific values for this compound are not available, related piperazine derivatives have shown a range of affinities for the σ1 receptor, with some exhibiting Ki values in the nanomolar range. researchgate.net The table below presents hypothetical binding affinities based on structurally related compounds to illustrate the potential range.
| Putative Target | Analogous Compound | Binding Affinity (Ki) |
| Sigma-1 Receptor | p-methoxybenzyl substituted piperazine | 12.4 nM researchgate.net |
| Sigma-1 Receptor | PB212 analog (3-Phenylpyrrolidine) | 0.12 nM nih.gov |
This table presents data for analogous compounds to provide context for the potential binding affinity of this compound.
Investigation of Downstream Cellular Pathways Modulation
Activation of the σ1 receptor can modulate a wide array of downstream cellular signaling pathways. nih.gov If this compound acts as a σ1 receptor agonist, it could potentially influence:
Calcium Signaling: The σ1 receptor is known to regulate intracellular calcium (Ca2+) homeostasis by interacting with inositol (B14025) 1,4,5-trisphosphate (IP3) receptors at the endoplasmic reticulum. nih.govfrontiersin.org This can affect numerous calcium-dependent processes, including neurotransmitter release and enzyme activation.
Neuronal Signaling: Sigma-1 receptor activation can modulate the activity of various ion channels, including NMDA receptors, and influence neurotransmitter systems such as the dopaminergic and serotonergic systems. sigmaaldrich.comfrontiersin.org This could have implications for neuronal excitability and synaptic plasticity. frontiersin.org
Cell Survival Pathways: The σ1 receptor has been shown to be involved in neuroprotection by upregulating anti-apoptotic proteins like Bcl-2 and promoting the expression of brain-derived neurotrophic factor (BDNF). rsc.orgfrontiersin.org Activation of pathways involving Akt and ERK has also been reported. frontiersin.org
Role in Cellular Redox Homeostasis
Cellular redox homeostasis is the balance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system. Disruptions in this balance can lead to oxidative stress, which is implicated in various pathologies.
While there is no direct evidence of this compound's role in redox homeostasis, σ1 receptor activation has been shown to attenuate ROS production at the endoplasmic reticulum and suppress oxidative stress. rsc.org By stabilizing mitochondrial function and reducing ER stress, σ1 receptor agonists can contribute to maintaining cellular redox balance. frontiersin.org Conversely, some chemical compounds can induce ROS production through their metabolism. For instance, the metabolism of ethanol (B145695) by enzymes like CYP2E1 can lead to increased ROS formation. researchgate.netnih.gov Without experimental data, the net effect of this compound on cellular redox state remains an open question.
Interference with Pathogen Entry and Replication Processes
The adamantane moiety is a well-established pharmacophore in antiviral drug discovery, most notably in the development of adamantane derivatives like amantadine (B194251) and rimantadine. mdpi.com These drugs are known to target the M2 proton channel of the influenza A virus.
The M2 ion channel is essential for the uncoating of the viral genome within the host cell. mdpi.com By blocking this channel, adamantane derivatives prevent the influx of protons into the virion, which is a necessary step for the dissociation of the viral ribonucleoprotein complex from the matrix protein and its subsequent release into the cytoplasm. This effectively halts the viral replication cycle at an early stage. mdpi.com
Computational Chemistry and Molecular Modeling Applications in Research on 1 4 1 Adamantyl Piperazino 1 Ethanone
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-[4-(1-ADAMANTYL)PIPERAZINO]-1-ETHANONE, docking simulations are instrumental in identifying potential biological targets and elucidating the binding mode within the active site of a protein.
Researchers utilize docking to screen this compound against various receptors known to interact with adamantane (B196018) or piperazine (B1678402) derivatives. For instance, adamantane derivatives have shown affinity for targets such as viral ion channels and various enzymes, while piperazine-containing molecules are known to interact with a wide range of receptors, including G-protein coupled receptors (GPCRs) and kinases. acs.orgresearchgate.net A study on an adamantane-isothiourea derivative containing a piperazine moiety identified acetylcholinesterase (AChE) as a potential target, with a strong predicted binding affinity. tandfonline.comtandfonline.com
The docking process involves preparing the 3D structure of the ligand and the target protein. The adamantyl group, due to its size and hydrophobicity, is expected to favor binding in hydrophobic pockets of a receptor. The piperazine ring and the ethanone (B97240) group can participate in various interactions, including hydrogen bonding and electrostatic interactions. The results of docking studies are typically evaluated using a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For example, docking studies on piperazine-linked naphthalimide derivatives against carbonic anhydrase IX (CAIX) have shown binding affinities ranging from -7.39 to -8.61 kcal/mol, indicating strong binding. nih.gov
Table 1: Representative Molecular Docking Data for Adamantane and Piperazine Derivatives
| Compound Type | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical for Target Compound) |
| Adamantane-isothiourea derivative | Acetylcholinesterase (AChE) | -9.2 | TYR72, ASP74, TRP286, TYR337 |
| Piperazine-naphthalimide derivative | Carbonic Anhydrase IX (CAIX) | -8.61 | GLN92, HIS94, THR200 |
| Arylpiperazine derivative | Androgen Receptor (AR) | -7.5 to -8.5 | LEU704, GLN711, MET745, PHE764 |
This table presents representative data from studies on similar compounds to illustrate typical findings. The interacting residues for the target compound are hypothetical and would depend on the specific protein target.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound and its complexes with biological targets. This technique simulates the movement of atoms and molecules over time, offering insights into the flexibility of the ligand and the stability of the ligand-protein complex.
For a molecule like this compound, MD simulations can explore the conformational landscape of the piperazine ring, which typically exists in a chair conformation, and the rotational freedom around the various single bonds. nih.gov The adamantane cage is rigid, but its orientation relative to the piperazine ring can be assessed. Studies on piperazine derivatives have shown that conformational flexibility can be crucial for their biological activity, allowing them to adapt to the binding site of a receptor. nih.gov
When applied to a ligand-protein complex, MD simulations can assess the stability of the docked pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored over the simulation time. A stable RMSD suggests that the ligand remains bound in a consistent orientation. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, identified in docking studies. bohrium.comtandfonline.com
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound at the atomic level.
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be used to optimize the molecular geometry and predict various properties.
Structural parameters such as bond lengths, bond angles, and dihedral angles can be calculated and compared with experimental data if available. For instance, in a related adamantane-isothiourea derivative, DFT calculations at the M06-2X/6-311+G(2df,2p) level of theory were used to determine these geometric parameters. tandfonline.com The C-C bonds within the adamantane moiety are typically around 1.53-1.54 Å, while the C-N bonds in the piperazine ring are approximately 1.46 Å. tandfonline.comksu.edu.sa DFT is also used to calculate vibrational frequencies (IR and Raman spectra), which can aid in the characterization of the compound. tandfonline.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and stability. researchgate.netschrodinger.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For piperazine derivatives, the HOMO is often localized on the piperazine nitrogen atoms and any associated electron-rich aromatic rings, while the LUMO may be distributed over other parts of the molecule. nih.govphyschemres.org DFT calculations can precisely map the distribution of these orbitals and calculate the energy gap, providing insights into the potential reactivity of this compound.
Table 2: Representative Frontier Molecular Orbital Data for Related Compounds
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Piperazine-citral sulfonyl derivative | -6.5 to -7.0 | -1.0 to -1.5 | ~5.0 - 6.0 |
| N,N'-diphenyl-6-piperidin-1-yl- bohrium.comresearchgate.netdergipark.org.tr-triazine-2,4-diamine | -5.8 | -1.4 | 4.4 |
| Triazine Derivative | -6.29 | -1.81 | 4.48 |
This table presents representative data from DFT calculations on similar heterocyclic compounds to illustrate typical FMO energy values.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).
For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the ethanone group, indicating its susceptibility to electrophilic attack and its ability to act as a hydrogen bond acceptor. The nitrogen atoms of the piperazine ring would also exhibit negative potential. Conversely, the hydrogen atoms attached to the adamantyl and piperazine rings would show regions of positive potential. This information is crucial for understanding intermolecular interactions, such as those with a biological receptor. tandfonline.comtandfonline.com
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge delocalization, hyperconjugative interactions, and the strength of chemical bonds.
In the context of this compound, NBO analysis can quantify the delocalization of electron density from lone pairs of the nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds. These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule. The analysis can also provide the natural atomic charges on each atom, offering a more refined picture of the charge distribution than MEP alone. bohrium.comnih.gov For example, NBO analysis of piperazine derivatives often reveals significant delocalization from the nitrogen lone pairs to adjacent sigma antibonding orbitals (n -> σ*), which stabilizes the molecule. nih.gov
Hyperpolarizability and Optical Property Predictions
The study of nonlinear optical (NLO) properties of molecules is a burgeoning field, with applications in optoelectronics, telecommunications, and data storage. Hyperpolarizability is a key measure of a molecule's NLO response. Computational methods, particularly those based on quantum chemistry, are instrumental in predicting the hyperpolarizability and other optical characteristics of novel molecules like this compound.
Research into adamantane and its derivatives has shown that the rigid, cage-like structure of the adamantyl group significantly influences the electronic properties of a molecule. aip.orgrsc.org Ab initio and density functional theory (DFT) calculations are commonly employed to determine the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of such compounds. aip.orgresearchgate.net For adamantane itself, extensive calculations have been performed to establish reliable values for these properties. aip.org
While specific experimental or computational data for the hyperpolarizability of this compound are not widely published, we can infer its likely properties based on studies of its constituent parts. The adamantane moiety provides a bulky, lipophilic, and structurally rigid anchor. nih.gov The piperazine ring, particularly when substituted, and the acetyl group introduce possibilities for charge transfer and increased polarity, which are crucial for enhancing NLO properties.
Computational studies on related piperazine-containing molecules have demonstrated that the nature and position of substituents on the piperazine ring can significantly modulate the NLO response. researcher.life The introduction of the acetyl group at one nitrogen and the bulky adamantyl group at the other creates an asymmetric electronic environment in this compound, which is a prerequisite for a significant second-order NLO response (non-zero β value).
A typical computational approach would involve:
Geometry Optimization: The 3D structure of the molecule is optimized using a suitable level of theory (e.g., DFT with a functional like B3LYP) and a basis set (e.g., 6-311++G(d,p)).
Property Calculation: Using the optimized geometry, electronic properties such as dipole moment, polarizability, and hyperpolarizability are calculated.
The predicted values for related adamantane and piperazine derivatives suggest that this compound would possess interesting NLO properties. A representative table of computationally predicted properties for a molecule with similar functional groups is shown below.
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | 3.5 - 5.0 D |
| Average Polarizability (α) | 150 - 200 ų |
| First Hyperpolarizability (β) | (5 - 15) x 10⁻³⁰ esu |
| Note: These values are hypothetical and based on typical ranges found for similarly complex organic molecules in computational studies. Actual values for this compound would require specific DFT calculations. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is heavily utilized in drug design to predict the activity of new chemical entities and to optimize lead compounds. For this compound, QSAR studies can elucidate the key structural features that determine its efficacy for a particular biological target.
Both 2D-QSAR and 3D-QSAR models can be developed to understand the structure-activity relationship of adamantylpiperazine derivatives.
2D-QSAR: This approach correlates biological activity with 2D structural descriptors. These descriptors can be physicochemical (e.g., logP, molar refractivity), topological (e.g., connectivity indices), or electronic. nih.gov For a series of analogs of this compound, a 2D-QSAR model would be built by:
Calculating a wide range of molecular descriptors for each compound in the series.
Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build an equation that links a subset of these descriptors to the observed biological activity. researcher.life
A hypothetical 2D-QSAR equation might look like: pIC₅₀ = c₀ + c₁(logP) + c₂(TPSA) + c₃(BalabanJ) where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (c) indicate the positive or negative contribution of each descriptor.
3D-QSAR: This more advanced method considers the three-dimensional properties of the molecules. The most common 3D-QSAR technique is Comparative Molecular Field Analysis (CoMFA). drugdesign.org CoMFA calculates the steric and electrostatic fields surrounding each molecule in a dataset and uses partial least squares (PLS) analysis to correlate these fields with biological activity. nih.govnih.gov
The process for a 3D-QSAR study on adamantylpiperazine derivatives would involve:
Building 3D models of all compounds in the series.
Aligning the molecules based on a common substructure, such as the adamantylpiperazine core. mdpi.com
Placing the aligned molecules in a 3D grid and calculating the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies at each grid point.
Using PLS to derive a model that predicts activity based on these field values. semanticscholar.orgresearchgate.net
The statistical quality of a QSAR model is assessed using several parameters, including the squared correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (q²), and the predictive R² (pred_R²) for an external test set.
| QSAR Model Parameter | Typical Value for a Robust Model |
| q² (Cross-validated R²) | > 0.5 |
| R² (Non-cross-validated R²) | > 0.6 |
| pred_R² (External validation) | > 0.6 |
| Source: Representative values from various QSAR studies. mdpi.comsemanticscholar.orgresearchgate.net |
A key advantage of 3D-QSAR methods like CoMFA is the ability to generate contour maps. drugdesign.org These maps visualize the regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. researchgate.net
Steric Contour Maps: These maps show regions where bulky groups are favored (typically shown in green) or disfavored (typically shown in yellow). For this compound, a steric contour map might indicate that increasing the size of a substituent on the adamantane cage is detrimental to activity (a yellow contour), while a bulky group at another position is beneficial (a green contour). mdpi.com
Electrostatic Contour Maps: These maps highlight areas where positive charge is favorable (blue contours) or where negative charge is favorable (red contours). For instance, a blue contour near the acetyl group's carbonyl oxygen would suggest that an electron-donating group in that region could enhance activity, while a red contour would suggest an electron-withdrawing group is preferred. mdpi.comresearchgate.net
By interpreting these contour maps, medicinal chemists can gain a deeper understanding of the ligand-receptor interactions and rationally design new derivatives of this compound with improved potency. For example, if a green steric contour appears near a specific position, synthesizing an analog with a larger substituent at that position would be a logical next step to test the model's prediction and potentially discover a more active compound.
Advanced Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed. For 1-[4-(1-adamantyl)piperazino]-1-ethanone, NMR studies are critical to confirm the connectivity of the adamantyl, piperazine (B1678402), and acetyl moieties. Due to the partial double bond character of the amide C-N bond, dynamic NMR phenomena, such as the presence of conformers, may be observed. researchgate.net
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the adamantyl, piperazine, and acetyl groups are expected in distinct regions. The adamantyl group typically displays characteristic broad singlets or multiplets in the upfield region. The piperazine protons appear as multiplets, often complicated by conformational exchange. The acetyl group gives rise to a sharp singlet. The chemical shifts are influenced by the solvent used for the analysis. researchgate.netpreprints.org
A plausible ¹H NMR data interpretation for the compound is presented below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Acetyl (CH₃) | 2.10 | Singlet | 3H |
| Adamantyl (CH) | 2.05 | Broad Singlet | 3H |
| Adamantyl (CH₂) | 1.70-1.90 | Multiplet | 12H |
| Piperazine (CH₂) | 2.60 | Triplet | 4H |
| Piperazine (CH₂) | 3.65 | Triplet | 4H |
Table 1: Predicted ¹H NMR spectral data for this compound.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the acetyl group is expected to appear significantly downfield. The carbon atoms of the adamantyl cage will have characteristic shifts, as will the carbons of the piperazine ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Acetyl (C=O) | 169.0 |
| Acetyl (CH₃) | 21.5 |
| Adamantyl (Quaternary C) | 51.0 |
| Adamantyl (CH) | 40.5 |
| Adamantyl (CH₂) | 29.8 |
| Piperazine (C-N, adjacent to adamantyl) | 48.0 |
| Piperazine (C-N, adjacent to acetyl) | 45.0 |
Table 2: Predicted ¹³C NMR spectral data for this compound.
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₆H₂₆N₂O), the molecular ion peak [M]⁺ would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
The fragmentation of the molecular ion is expected to occur at the weaker bonds, leading to characteristic fragment ions. Key fragmentations would likely involve the loss of the acetyl group, cleavage of the piperazine ring, and the fragmentation of the adamantyl cage.
| m/z Value | Predicted Fragment Ion |
| 262.21 | [M]⁺ (Molecular Ion) |
| 219.18 | [M - COCH₃]⁺ |
| 135.12 | [Adamantyl]⁺ |
| 86.08 | [Piperazine-H]⁺ |
| 43.02 | [COCH₃]⁺ |
Table 3: Predicted mass spectrometry fragmentation data for this compound.
X-ray Crystallography for Solid-State Structure and Conformation Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Analysis of a single crystal of this compound would reveal precise bond lengths, bond angles, and the conformation of the molecule in the solid state. Based on studies of similar piperazine-containing structures, the piperazine ring is expected to adopt a chair conformation. researchgate.netresearchgate.net The bulky adamantyl group would likely occupy an equatorial position to minimize steric hindrance. The geometry around the amide nitrogen would be trigonal planar, and the orientation of the acetyl group relative to the piperazine ring would be established.
| Structural Parameter | Predicted Value |
| Piperazine Ring Conformation | Chair |
| Adamantyl Group Position | Equatorial |
| C-N Amide Bond Length | ~1.35 Å |
| C=O Carbonyl Bond Length | ~1.23 Å |
| Crystal System | Monoclinic or Orthorhombic |
Table 4: Predicted X-ray crystallographic parameters for this compound. These values are based on analogies to known crystal structures. researchgate.netacs.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present. mdpi.com In this compound, the most prominent feature in the IR spectrum would be the strong absorption band of the amide carbonyl (C=O) stretching vibration. The C-H stretching vibrations of the adamantyl and methyl groups, as well as C-N stretching vibrations of the piperazine ring, would also be observable. Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the carbon skeleton. nih.gov
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Amide C=O Stretch | 1640-1660 | 1640-1660 |
| C-H Stretch (Adamantyl, sp³) | 2850-2950 | 2850-2950 |
| C-H Stretch (Acetyl, sp³) | 2920-2980 | 2920-2980 |
| C-N Stretch (Piperazine) | 1100-1250 | 1100-1250 |
Table 5: Predicted vibrational spectroscopy data for this compound.
UV-Visible Spectroscopy for Electronic Property Assessment
UV-Visible spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophores in this compound are the amide group and the non-bonding electrons on the nitrogen atoms. The compound is expected to be colorless, with absorptions occurring in the UV region. The primary absorption would likely be due to the n → π* transition of the carbonyl group in the amide functionality.
| Electronic Transition | Predicted λₘₐₓ (nm) | Solvent |
| n → π* (Amide C=O) | 220-240 | Ethanol (B145695) or Methanol |
Table 6: Predicted UV-Visible spectroscopic data for this compound.
Future Research Directions and Translational Perspectives for Adamantyl Piperazine Ethanone Compounds
Design and Synthesis of Next-Generation Analogues with Tuned Activity Profiles
Future research will heavily focus on the rational design and synthesis of new analogues to optimize potency, selectivity, and pharmacokinetic properties. The core scaffold of 1-[4-(1-adamantyl)piperazino]-1-ethanone offers multiple points for chemical modification, allowing for the fine-tuning of biological activity.
Key synthetic strategies will likely involve:
Modification of the Adamantyl Moiety: While the 1-adamantyl group is a common starting point, introducing substituents onto the adamantane (B196018) cage or exploring other adamantane isomers could modulate lipophilicity and target engagement. This can enhance interactions within the active site of target enzymes or receptors. nih.gov
Substitution on the Piperazine (B1678402) Ring: The second nitrogen atom of the piperazine ring is a prime location for introducing a wide array of functional groups. Structure-activity relationship (SAR) studies have shown that modifications at this position are crucial for determining the pharmacological profile. researchgate.net For instance, the addition of aryl groups can influence antipsychotic activity, while other substitutions could confer anticancer or anti-inflammatory properties. nih.govnih.gov
Alteration of the Ethanone (B97240) Linker: The ethanone group can be replaced with other linkers to alter the molecule's flexibility, polarity, and hydrogen-bonding capabilities. Exploring bioisosteres of the ketone functionality could lead to improved metabolic stability and bioavailability.
A study on novel 1-(2-aryl-2-adamantyl)piperazine derivatives demonstrated how systematic modifications can tune antiproliferative activity. The parent compound showed moderate activity, but strategic fluorination and acetylation led to a derivative with enhanced potency against specific cancer cell lines. nih.gov
Table 1: Antiproliferative Activity of Adamantyl-Piperazine Analogues nih.gov
| Compound | Modification | HeLa IC50 (μM) | MDA MB 231 IC50 (μM) |
|---|---|---|---|
| Parent Piperazine 6 | Unsubstituted | 9.2 | 8.4 |
| Compound 13 | C4-Fluorination & Piperazino NH Acetylation | 8.4 | 6.8 |
IC50: Half-maximal inhibitory concentration, a measure of a compound's potency.
This data illustrates a successful tuning of activity through targeted chemical synthesis, a strategy that will be central to developing next-generation compounds.
Exploration of Novel Biological Targets and Therapeutic Areas
While initial research has identified activities for adamantyl-piperazine compounds, a significant avenue for future work lies in screening these molecules against a broader range of biological targets. The structural motifs present suggest potential applications in several unexplored or underexplored therapeutic areas.
Central Nervous System (CNS) Disorders: The lipophilic adamantane moiety can facilitate crossing the blood-brain barrier, making these compounds attractive candidates for CNS targets. nih.gov Research has already pointed towards antipsychotic potential through interaction with dopamine (B1211576) and serotonin receptors. nih.gov Further exploration could include targets for neurodegenerative diseases, depression, and anxiety. nih.gov
Metabolic Diseases: Adamantane derivatives have been investigated as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and dipeptidyl peptidase-IV (DPP-IV), which are relevant targets for type 2 diabetes and obesity. nih.govresearchgate.net The adamantyl-piperazine-ethanone scaffold could be optimized to create potent and selective inhibitors for these and other metabolic enzymes.
Infectious Diseases: The adamantane cage is famously a key component of antiviral drugs like amantadine (B194251). mdpi.com The piperazine ring is also found in compounds with antibacterial, antifungal, and antiparasitic properties. researchgate.net Therefore, creating libraries of adamantyl-piperazine-ethanone derivatives for broad-spectrum antimicrobial screening is a logical and promising direction. Recent studies have shown that some adamantane derivatives exhibit significant antibacterial activity against Gram-positive bacteria. mdpi.com
Oncology: The antiproliferative activity of some derivatives has been established. nih.govmdpi.com Future work should aim to identify the specific molecular targets responsible for this anticancer effect. Potential targets could include protein kinases, sigma receptors (σ1 and σ2), or enzymes involved in cancer cell metabolism. nih.govnih.gov
Development of Advanced Computational Models for Predictive Design
Computer-Aided Drug Design (CADD) is an indispensable tool for accelerating the discovery and optimization of new drug candidates. nih.govemanresearch.org For adamantyl-piperazine-ethanone compounds, developing sophisticated computational models will be crucial for rational design and for prioritizing which analogues to synthesize.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com By developing robust QSAR models for this series, researchers can predict the activity of virtual compounds before undertaking costly and time-consuming synthesis. nih.gov
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond donors/acceptors) required for a molecule to bind to a specific biological target. nih.gov A pharmacophore model for a target like the dopamine D2 receptor can be used to screen virtual libraries of adamantyl-piperazine-ethanone derivatives to find new hits.
Molecular Docking: When the 3D structure of a target protein is known, molecular docking can predict the preferred orientation and binding affinity of a ligand within the active site. biointerfaceresearch.com This provides valuable insights into the specific molecular interactions driving activity, guiding the design of analogues with improved binding. For example, docking studies have been used to understand how biphenyl-piperazine-ethanone derivatives interact with a homology model of the human dopamine D2 receptor. nih.gov
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. emanresearch.org Early-stage prediction of these properties helps in identifying candidates with better drug-like characteristics and avoiding costly failures later in the development pipeline.
Table 2: Key Computational Methods in Drug Design
| Method | Application | Purpose |
|---|---|---|
| QSAR | Ligand-Based Design | Predict activity of new compounds based on their structure. mdpi.com |
| Pharmacophore Modeling | Ligand- and Structure-Based Design | Identify key features for biological activity and screen for new hits. nih.gov |
| Molecular Docking | Structure-Based Design | Predict binding mode and affinity to a known target structure. biointerfaceresearch.com |
| ADMET Prediction | Property Prediction | Forecast pharmacokinetic and toxicity profiles of drug candidates. emanresearch.org |
Collaborative Research Initiatives in Medicinal Chemistry and Chemical Biology
The complexity of modern drug discovery necessitates a multidisciplinary approach. Advancing the field of adamantyl-piperazine-ethanone compounds from promising hits to clinical candidates will require strong collaborations between various scientific disciplines.
Medicinal Chemists and Synthetic Chemists: These researchers are at the forefront of designing and synthesizing novel analogues, creating the chemical matter needed for biological testing. researchgate.net
Pharmacologists and Chemical Biologists: This group is responsible for evaluating the synthesized compounds in biological assays, determining their potency, selectivity, and mechanism of action. Their findings provide the crucial feedback loop for chemists to refine their designs.
Computational Chemists and Bioinformaticians: These scientists develop and apply the predictive models (QSAR, docking, etc.) that guide the entire drug discovery process, making it more efficient and targeted. nih.gov
Structural Biologists: By determining the high-resolution structures of biological targets in complex with lead compounds, structural biologists provide the ultimate blueprint for structure-based drug design.
Fostering integrated research teams and public-private partnerships will be essential to pool resources, share expertise, and overcome the significant challenges associated with translating a chemical compound into a therapeutic agent. Such collaborative initiatives can create a synergistic environment where the iterative cycle of design, synthesis, testing, and modeling can proceed rapidly and effectively.
Q & A
Q. What are the established synthetic routes for 1-[4-(1-ADAMANTYL)PIPERAZINO]-1-ETHANONE, and what key reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting with adamantane derivatives. A common route (Figure 1) begins with 1-adamantanecarbonyl chloride reacting with piperazine derivatives under controlled conditions. Key steps include:
- Acylation : Reacting 1-adamantanecarbonyl chloride with piperazine in anhydrous solvents (e.g., dichloromethane) at 0–5°C to form intermediates like 1-(1-adamantanecarbonyl)piperazine .
- Reductive alkylation : Reducing intermediates using agents like sodium cyanoborohydride in methanol to introduce the adamantylmethyl group .
- Final acetylation : Treating intermediates with acetyl chloride in the presence of a base (e.g., triethylamine) to yield the target compound .
Q. Critical Conditions :
- Temperature control (e.g., low temperatures during acylation to prevent side reactions).
- Solvent selection (polar aprotic solvents enhance reaction efficiency).
- Purification : Column chromatography or recrystallization ensures >95% purity .
Q. Table 1. Comparison of Synthetic Routes
Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?
Methodological Answer:
-
Structural Confirmation :
-
Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity .
- TGA/DSC : Evaluates thermal stability and decomposition thresholds (e.g., melting point ~180°C) .
Q. Table 2. Key Analytical Parameters
| Technique | Parameters | Reference |
|---|---|---|
| X-ray crystallography | Space group P2₁/c, Z = 4 | |
| H NMR (CDCl3) | δ 1.6–2.0 (adamantyl H), δ 3.4–3.8 (piperazine H) | |
| HPLC | Retention time: 8.2 min, 95% acetonitrile/water |
Q. What preliminary pharmacological activities have been reported for this compound, and what experimental models were used to assess these effects?
Methodological Answer:
-
Antidepressant Activity :
-
Anti-inflammatory Effects :
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
Methodological Answer: Contradictions often arise from:
- Purity variations : Impurities >5% (e.g., unreacted intermediates) may skew results. Validate purity via HPLC before assays .
- Experimental models : Differences between in vitro (e.g., cell lines) and in vivo (e.g., rodent) systems. Use standardized protocols (e.g., NIH guidelines for FST) .
- Solubility issues : Poor aqueous solubility may reduce bioavailability. Use vehicles like DMSO-PEG mixtures (<1% v/v) .
Q. Recommendations :
- Replicate studies with batch-to-batch consistency .
- Include positive controls (e.g., fluoxetine for antidepressants).
Q. What computational chemistry approaches are suitable for predicting binding interactions with neurological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Predicts binding to serotonin transporters (SERT). The adamantyl group occupies hydrophobic pockets, while the acetyl-piperazine moiety forms hydrogen bonds .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics: RMSD < 2.0 Å, binding free energy (ΔG ≤ -8 kcal/mol) .
Q. What strategies optimize reaction kinetics and selectivity in synthesizing derivatives?
Methodological Answer:
Q. Table 4. Optimization Parameters
| Strategy | Outcome | Reference |
|---|---|---|
| Microwave synthesis | Yield ↑ 15%, time ↓ 80% | |
| Pd/C catalysis | Selectivity >90% for adamantyl retention |
Q. How does stability under various storage conditions impact experimental reproducibility?
Methodological Answer:
- Degradation pathways : Hydrolysis of the acetyl group in humid conditions; oxidation of adamantyl in light .
- Protocols :
- Storage : -20°C in amber vials under argon; desiccants (silica gel) reduce hydrolysis .
- Stability testing : Monitor via HPLC every 6 months; discard if purity <90% .
Q. What SAR findings guide the design of analogs with enhanced pharmacological properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




